

Application Notes and Protocols for BAY-390 in In Vitro Assays

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Compound of Interest

Compound Name: BAY-390

Cat. No.: B11934491

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These application notes provide detailed protocols and recommended concentrations for the use of **BAY-390**, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, in various in vitro research applications.

Introduction

BAY-390 is a valuable chemical probe for investigating the role of the TRPA1 ion channel in cellular signaling pathways.[1] TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress. Its activation is linked to pain, neurogenic inflammation, and respiratory conditions.[2] **BAY-390** offers high potency and selectivity, making it an excellent tool for elucidating the physiological and pathological functions of TRPA1.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **BAY-390** across different assays and species.

Table 1: In Vitro Potency of **BAY-390** Against TRPA1

Assay Format	Species	Cell Line	IC50 (nM)
FLIPR (Ca2+ influx)	Human	CHO or HEK	16[1]
FLIPR (Ca2+ influx)	Rat	-	63[1][3]
FLIPR (Ca2+ influx)	Dog	-	19[1]
Electrophysiology (Patchliner)	Human	CHO	82[1][4]
Electrophysiology	Rat DRG Neurons	-	35[4]

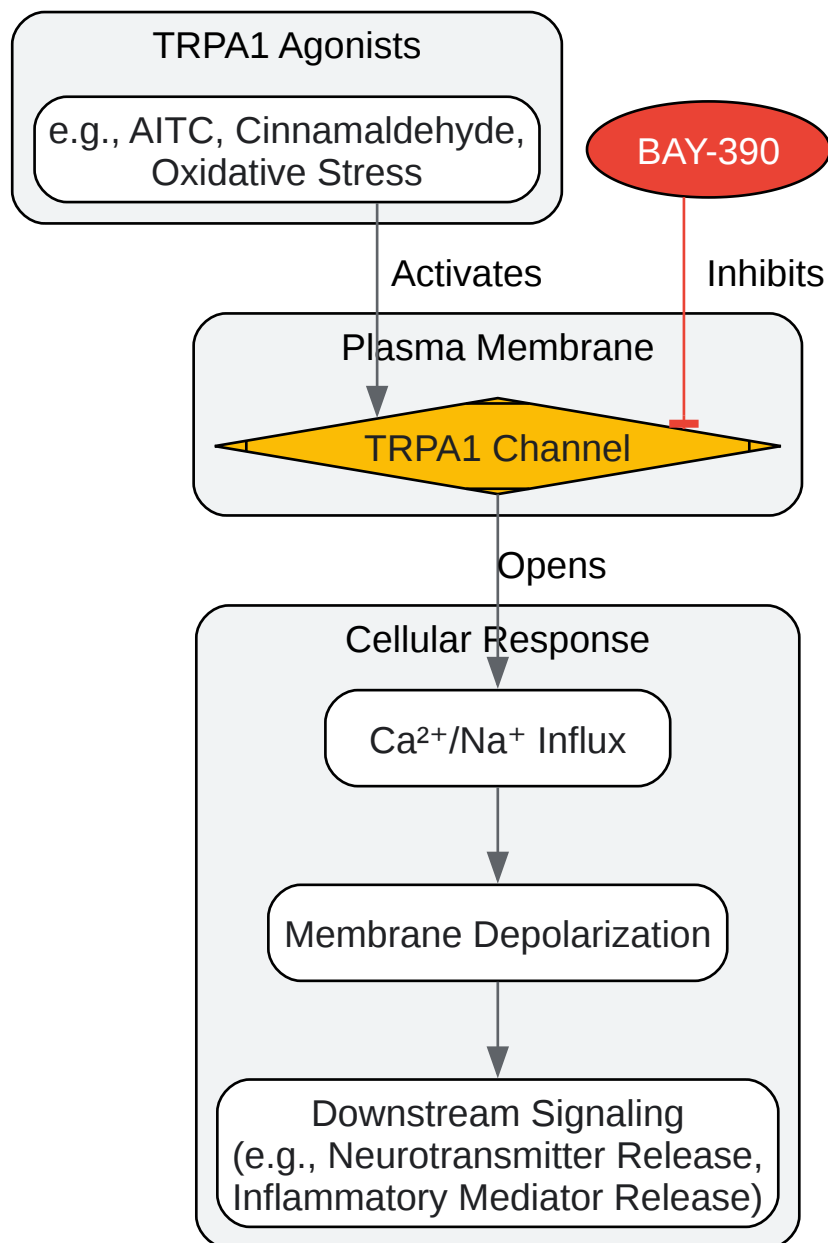
Table 2: Selectivity Profile of **BAY-390**

Target	Assay Type	Result (IC50 or Ki)	Selectivity vs. hTRPA1 (FLIPR)
hTRPV1	-	> 25 μ M[1][5]	> 1560-fold
hTRPV4	-	> 25 μ M[1][5]	> 1560-fold
hTRPC3	-	> 25 μ M[1][5]	> 1560-fold
hTRPC5	-	5.6 μ M[1][5]	~350-fold
hTRPC6	-	> 25 μ M[1][5]	> 1560-fold
hKCNK9 (TASK-3)	-	> 30 μ M[1][5]	> 1875-fold
hCACNA1H (Cav3.2)	-	> 25 μ M[1][5]	> 1560-fold
hSLC6A3 (DAT)	Binding	Ki = 0.9 μ M[1][5]	~56-fold
hPGR	Binding	Ki = 4 μ M[1][5]	~250-fold
ESR1	-	EC50 = 2.1 μ M[1][5]	~131-fold

Signaling Pathway of TRPA1 Inhibition by **BAY-390**

BAY-390 acts as a direct antagonist of the TRPA1 ion channel. In response to various stimuli, TRPA1 opens, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the

cell membrane and triggers downstream signaling cascades. **BAY-390** blocks this channel opening, thereby inhibiting these cellular responses.



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Caption: Inhibition of the TRPA1 signaling pathway by **BAY-390**.

Recommended In Vitro Assay Protocols

A general recommendation for cellular assays is to use **BAY-390** at a concentration of 100 nM to ensure full target engagement.^{[1][5]} For dose-response curves, a concentration range from 1 nM to 10 μ M is recommended.

Calcium Influx Assay using FLIPR

This protocol describes how to measure the inhibitory effect of **BAY-390** on TRPA1-mediated calcium influx in a cell line overexpressing TRPA1 (e.g., CHO or HEK293 cells).

Materials:

- TRPA1-expressing cells (e.g., CHO-hTRPA1)
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Calcium-sensitive dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **BAY-390**
- TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
- 384-well black-walled, clear-bottom microplates
- FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

- **Cell Plating:** Seed TRPA1-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- **Compound Preparation:** Prepare a 10 mM stock solution of **BAY-390** in DMSO. Create a dilution series in HBSS to achieve the desired final concentrations. Include a vehicle control

(DMSO).

- **Dye Loading:** Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Aspirate the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
- **Compound Incubation:** Wash the cells with HBSS. Add the **BAY-390** dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
- **FLIPR Measurement:** Place the plate in the FLIPR instrument. Set the instrument to record fluorescence intensity over time.
- **Agonist Addition:** After establishing a stable baseline fluorescence, add the TRPA1 agonist (e.g., AITC at its EC80 concentration) to all wells simultaneously using the FLIPR's integrated pipettor.
- **Data Analysis:** Measure the peak fluorescence response after agonist addition. Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of **BAY-390** to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the inhibitory effect of **BAY-390** on TRPA1 channel currents using an automated patch-clamp system.

Materials:

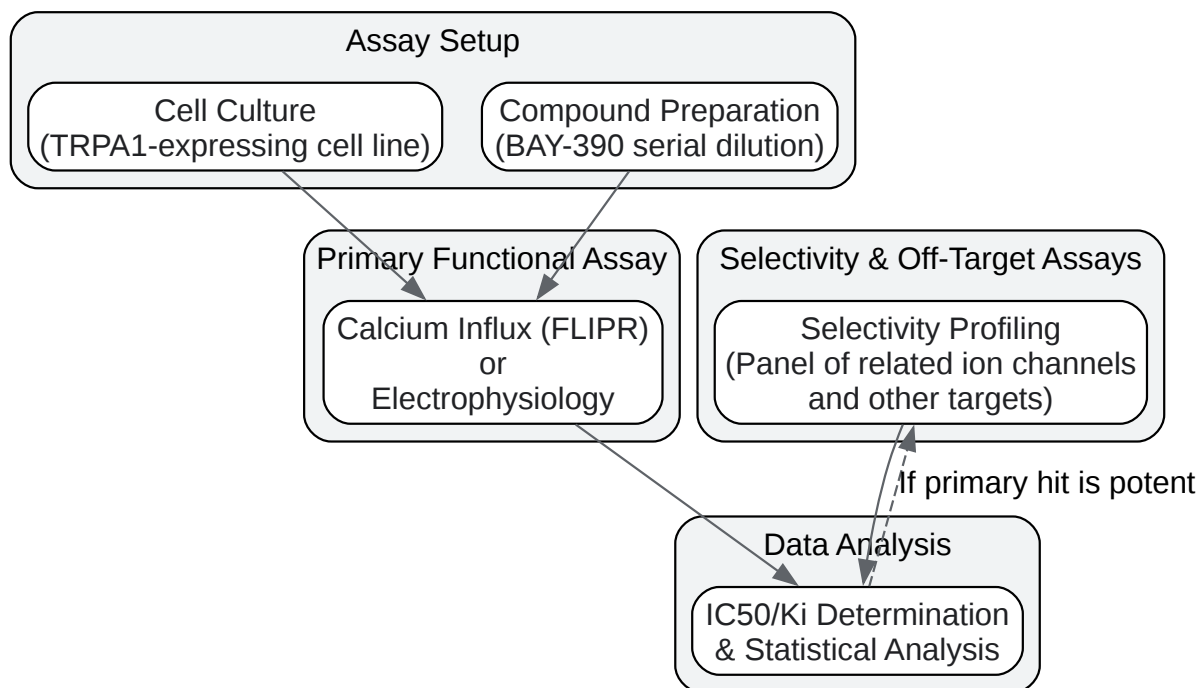
- TRPA1-expressing cells (e.g., CHO-hTRPA1)
- External solution (e.g., HBSS)
- Internal solution (containing CsF or CsCl to block K⁺ channels)
- **BAY-390**
- TRPA1 agonist (e.g., Cinnamaldehyde)
- Automated patch-clamp system (e.g., Patchliner)

Procedure:

- Cell Preparation: Harvest and prepare a single-cell suspension of the TRPA1-expressing cells according to the instrument manufacturer's instructions.
- Compound Preparation: Prepare stock and working solutions of **BAY-390** in the external solution.
- Patch-Clamp Recording:
 - Initiate the automated patch-clamp run, capturing cells and forming whole-cell seals.
 - Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
 - Establish a baseline current by perfusing the cells with the external solution.
 - Apply the TRPA1 agonist to activate the channel and record the resulting inward current.
 - After the agonist-induced current stabilizes, co-apply the agonist with different concentrations of **BAY-390**.
 - Record the current inhibition at each **BAY-390** concentration.
- Data Analysis: Measure the amplitude of the agonist-induced current in the absence and presence of **BAY-390**. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing an inhibitor like **BAY-390** in vitro.



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Caption: General experimental workflow for in vitro characterization of **BAY-390**.

Storage and Handling

BAY-390 should be stored as a dry powder or as DMSO stock solutions (e.g., 10 mM) at -20°C. For use, it is soluble in DMSO up to 10 mM. It is recommended to limit the number of freeze-thaw cycles of stock solutions.[1]

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